Product packaging for Sulfamidine N1-Glucuronide-d4(Cat. No.:)

Sulfamidine N1-Glucuronide-d4

Cat. No.: B1155119
M. Wt: 458.48
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamidine N1-Glucuronide-d4 is a high-quality, deuterated analytical standard critical for advancing pharmaceutical and environmental research. This compound is specifically designed for use in high-performance liquid chromatography (HPLC) applications, serving as an internal standard to ensure accurate quantification and reliable analytical data . Its primary research value lies in the metabolism and degradation studies of sulfonamide antibiotics, a class of emerging environmental contaminants . The deuterium atoms (D4) incorporated into the molecular structure provide a distinct mass signature, enabling highly sensitive and selective detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for tracing antibiotics at environmentally relevant concentrations . Researchers employ this stable-labeled standard to investigate the natural attenuation, biodegradation pathways, and ultimate environmental fate of sulfonamides in complex matrices such as wastewater, surface water, and groundwater . By using this compound as a reference, scientists can better understand the formation of glucuronide metabolites in biological systems and the breakdown products in the environment, which is essential for assessing the potential risks of antibiotic resistance gene spread and improving risk assessments . The product is guaranteed to meet stringent quality specifications, with analyses including HPLC, MS, and HNMR to confirm its identity and purity, making it an indispensable tool for reliable and reproducible scientific findings . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₈H₁₈D₄N₄O₈S

Molecular Weight

458.48

Synonyms

1-[[(4-Aminophenyl)sulfonyl](4,6-dimethyl-2-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid-d4; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies of Sulfamidine N1 Glucuronide D4

Strategies for Synthesis of Sulfamidine Glucuronide Conjugates

Glucuronidation is a major pathway in Phase II metabolism, converting a wide range of substances into more water-soluble compounds to facilitate their excretion. acs.orgnih.gov The synthesis of these conjugates in a laboratory setting can be achieved through both biological and purely chemical methods. nih.gov N-glucuronides, such as the target compound, are formed by linking a glucuronic acid molecule to a nitrogen atom on the substrate. rsc.orgresearchgate.net

Chemoenzymatic methods leverage the high selectivity of enzymes to catalyze the glucuronidation reaction. These approaches often provide excellent control over stereochemistry, which is a significant challenge in purely chemical synthesis.

Microbial Biotransformation : This technique utilizes whole-cell microorganisms that express the necessary UDP-glucuronosyltransferase (UGT) enzymes. researchgate.nethyphadiscovery.com The substrate, sulfamidine, is introduced into a culture of a selected microbial strain, which then metabolizes it to the N1-glucuronide conjugate. This method can be scaled up to produce significant quantities of the desired metabolite. hyphadiscovery.com

Enzyme Preparations : Isolated enzyme systems, such as liver fractions (e.g., S9 fractions or microsomes), are rich in UGTs and can be used for in vitro synthesis. hyphadiscovery.com UGT1A4 and UGT2B10 are key human enzymes responsible for many N-glucuronidation reactions. hyphadiscovery.com By incubating sulfamidine with these enzyme preparations and the co-factor uridine 5'-diphospho-glucuronic acid (UDPGA), the desired conjugate can be formed.

ApproachBiocatalystKey Features
Microbial Biotransformation Whole-cell microorganismsScalable, cost-effective for larger quantities.
Enzymatic Synthesis Isolated UGT enzymes (e.g., from liver microsomes)High specificity, mimics in vivo metabolism, useful for producing authentic metabolite standards. hyphadiscovery.com

Chemical synthesis offers an alternative to enzymatic methods and provides versatility, though it often requires careful use of protecting groups to achieve the desired regioselectivity and stereoselectivity.

The synthesis of N-glucuronides can be challenging due to the presence of the electron-withdrawing carboxylic group at C-5 of the uronic acid, which reduces the reactivity at the anomeric (C-1) position. mdpi.com A common strategy involves the coupling of a suitably protected glucuronic acid donor with the amine. For instance, a modified Koenigs-Knorr reaction can be employed, where a protected glucuronyl halide (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide) is reacted with the N1-nitrogen of the sulfonamide. The N1-nitrogen of the sulfamidine acts as the nucleophile, attacking the anomeric carbon of the glucuronic acid derivative. Subsequent deprotection of the acetyl and methyl ester groups yields the final N1-glucuronide. oup.comnih.gov Another approach involves the direct reaction of the amine with D-glucuronic acid lactone, which can be hydrolyzed in situ to form the necessary open-chain acid for conjugation. oup.com

Deuterium (B1214612) Incorporation Methodologies for Sulfamidine N1-Glucuronide-d4

The "-d4" designation in this compound indicates that four hydrogen atoms on the aromatic ring of the 4-aminophenylsulfonyl moiety have been replaced with deuterium. cymitquimica.comclearsynth.com Incorporating deuterium at metabolically sensitive positions can slow down the rate of metabolism due to the kinetic isotope effect, where the heavier C-D bond is stronger and more resistant to enzymatic cleavage than a C-H bond. researchgate.netscirp.org

These methods aim to replace specific C-H bonds with C-D bonds directly on the substrate molecule.

Hydrogen Isotope Exchange (HIE) : This is a powerful method for late-stage introduction of deuterium. nih.gov It can be catalyzed by transition metals like rhodium, iridium, or platinum. researchgate.netacs.orgmdpi.com For an aromatic compound like sulfamidine, a catalyst can facilitate the exchange of aromatic protons with a deuterium source, such as deuterium oxide (D₂O). acs.orgmdpi.com The amino group on the phenyl ring can direct the deuteration to the ortho and para positions, although in this case, exchange across the entire ring is desired.

Deutero-decarboxylation : This technique involves the synthesis of a carboxylic acid precursor, which is then subjected to a reaction that removes the carboxyl group and replaces it with a deuterium atom from a deuterium source. rsc.org While highly site-specific, this would require a multi-step synthesis to place carboxyl groups at all four positions on the phenyl ring, making it less practical for producing a d4-labeled compound.

A more common and often more efficient strategy is to synthesize the deuterated precursor, Sulfamidine-d4, first and then perform the glucuronidation reaction as described in section 2.1. This modular approach separates the challenges of isotopic labeling from those of complex carbohydrate chemistry.

The synthesis of Sulfamidine-d4 would typically start from a commercially available deuterated building block, such as aniline-d5 or benzene-d6. For example, benzene-d6 could be chlorosulfonated to produce 4-chlorosulfonylbenzene-d5, which is then reacted with ammonia to yield 4-aminobenzenesulfonamide-d4 (sulfanilamide-d4). This deuterated intermediate can then be reacted with 2-amino-4,6-dimethylpyrimidine to form the final Sulfamidine-d4 precursor. This multi-step synthetic route ensures high levels of deuterium incorporation at the desired positions before the final conjugation step. researchgate.netresearchgate.net

MethodDescriptionDeuterium SourceKey Advantage
Catalytic H/D Exchange Direct replacement of C-H with C-D bonds on the precursor molecule using a transition metal catalyst. nih.govresearchgate.netD₂O, D₂ gas, CD₃ODCan be applied late-stage to a complex molecule.
Stepwise Synthesis Building the molecule from commercially available deuterated starting materials. researchgate.netresearchgate.netDeuterated precursors (e.g., benzene-d6)High control over the site and level of deuterium incorporation.
Deutero-decarboxylation Replacement of a carboxylic acid group with a deuterium atom. rsc.orgd6-DMSOHighly site-specific for single deuterium insertion.

Purification Techniques for Synthesized Deuterated Conjugates

Following synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, reagents, and potential side products. A robust purification strategy is essential to isolate this compound with the high purity required for its use as an analytical standard.

Given that glucuronide conjugates are highly polar and water-soluble, chromatographic techniques are the primary methods for purification. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) : This is the most common and effective method for purifying glucuronides. researchgate.net A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or acetic acid to improve peak shape. The separation is based on polarity, allowing the highly polar glucuronide conjugate to be separated from less polar starting materials and impurities.

Solid-Phase Extraction (SPE) : SPE can be used as an initial cleanup step to remove salts or highly nonpolar impurities from the crude reaction mixture before final purification by HPLC.

Column Chromatography : Traditional open-column chromatography using silica gel may be employed for preliminary purification, but the high polarity of the product often makes it challenging. researchgate.net Reversed-phase silica may be a more suitable stationary phase for this application.

The purity of the final product is typically assessed using analytical HPLC with UV detection and confirmed by mass spectrometry (to verify the correct mass for the deuterated compound) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and the location and extent of deuterium incorporation. researchgate.netbrightspec.com

TechniquePrincipleApplication
Preparative HPLC Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. researchgate.netFinal purification of the target compound to high purity (>98%).
Solid-Phase Extraction (SPE) Analyte isolation based on affinity for a solid sorbent.Crude sample cleanup, removal of salts and major impurities.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquid phases.Initial removal of nonpolar impurities from an aqueous reaction mixture. researchgate.net

Chromatographic Purification (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier techniques for the purification and analysis of sulfonamide metabolites like glucuronides. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). For sulfonamides and their polar glucuronide metabolites, reversed-phase HPLC is commonly employed. researchgate.net

Stationary Phase: C18 columns are frequently used, providing a nonpolar surface that retains compounds based on their hydrophobicity. nih.govmdpi.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used. nih.gov The gradient can be optimized to achieve effective separation of the polar glucuronide from the less polar parent drug and other impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. scispace.com This technique is ideal for both the purification and the definitive identification and quantification of glucuronide conjugates directly from complex matrices. researchgate.net The direct measurement of the intact glucuronide avoids potentially incomplete and time-consuming hydrolysis steps that were common in older methods. scispace.com The mass spectrometer identifies the compound based on its specific mass-to-charge ratio and its characteristic fragmentation patterns, confirming the presence of both the sulfamidine aglycone and the deuterated glucuronic acid moiety. acgpubs.org

Table 2: Overview of Chromatographic Techniques for Sulfonamide Metabolite Analysis

TechniqueStationary Phase ExampleMobile Phase ComponentsDetection MethodKey Advantages
HPLC Zorbax Eclipse XDB C18 nih.govAcetonitrile, Water, Buffers (e.g., phosphate) mdpi.comsemanticscholar.orgUV, Diode Array (DAD), Fluorescence (FLD) nih.govsemanticscholar.orgRobust separation, widely available.
LC-MS/MS C18 or similarAcetonitrile, Methanol, Water with modifiers (e.g., formic acid)Tandem Mass SpectrometryHigh sensitivity and selectivity, structural confirmation, direct analysis of conjugates. scispace.comresearchgate.net

Other Isolation Methods

Before final purification by chromatography, various extraction and clean-up techniques are used to isolate the target compound from the initial synthesis mixture or biological matrix. The choice of method depends on the complexity of the sample.

Solid-Phase Extraction (SPE): This is a widely used sample clean-up method. mdpi.com The crude sample is passed through a cartridge containing a solid sorbent. The target analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. scispace.com For sulfonamide glucuronides, various sorbent chemistries, including reversed-phase and ion-exchange, can be utilized. scispace.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. mdpi.com By adjusting the pH, the charge state of sulfamidine and its glucuronide can be manipulated to optimize their partitioning into the desired solvent phase, thereby separating them from impurities. oup.com

Pressurized Liquid Extraction (PLE): In this method, solvents are used at elevated temperatures and pressures to extract analytes from a solid or semi-solid sample. The conditions enhance extraction efficiency and reduce solvent consumption and extraction time. mdpi.com

These initial isolation steps are crucial for reducing the complexity of the sample matrix, which in turn improves the efficiency and resolution of the final chromatographic purification. oup.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of Sulfamidine N1-Glucuronide-d4, offering high sensitivity and specificity. Various MS-based approaches are employed to gain a comprehensive understanding of the molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) and Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high mass accuracy, typically below 5 parts per million (ppm), allows for the calculation of a single, unique elemental formula from the measured exact mass. longdom.org

For this compound, with a molecular formula of C₁₈H₁₈D₄N₄O₈S, HRMS provides an experimental mass value that can be compared against the theoretical (calculated) mass. This comparison serves as a primary method for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comnih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₈H₁₈D₄N₄O₈S
Theoretical Monoisotopic Mass 458.1359 g/mol
Typical Mass Accuracy < 5 ppm
Instrumentation Quadrupole Time-of-Flight (Q-TOF), Orbitrap

Tandem mass spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of N-glucuronide conjugates of sulfonamides is well-characterized. nih.govnih.gov The most prominent fragmentation pathway involves the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da). nih.govuab.edu This cleavage of the N-glycosidic bond results in a product ion corresponding to the protonated aglycone, which in this case is sulfamidine-d4.

Further fragmentation of the sulfamidine-d4 ion provides additional structural confirmation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N and S-C bonds, leading to characteristic product ions. nih.gov Analyzing these fragmentation patterns allows for the unambiguous identification of the core sulfamidine structure and the nature of the conjugation.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Key Fragment Description Product Ion (m/z)
459.1432 [M+H - C₆H₈O₆]⁺ Neutral loss of glucuronic acid 283.1111
283.1111 [Aglycone - SO₂]⁺ Loss of sulfur dioxide from the aglycone 219.1179
283.1111 [C₆H₄D₄NNaO₂S]⁺ Ion related to the deuterated sulfanilyl moiety 160.0123
283.1111 [C₆H₈N₃]⁺ Ion related to the aminodimethylpyrimidine moiety 122.0770

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for identifying the number of labile (or exchangeable) protons in a molecule. Labile protons are those attached to heteroatoms like oxygen and nitrogen, such as in hydroxyl (-OH), carboxylic acid (-COOH), amine (-NH₂), and sulfonamide (-SO₂NH-) groups.

When this compound is introduced to a deuterated solvent (e.g., D₂O), its labile protons will exchange with deuterium (B1214612) atoms from the solvent. nih.gov This exchange results in a mass increase for each proton that is replaced by a deuterium atom. By measuring the mass shift using HRMS, the number of exchangeable protons can be determined, confirming the presence of these specific functional groups within the molecule's structure.

Table 3: Labile Protons in this compound

Functional Group Number of Labile Protons
Carboxylic Acid (-COOH) 1
Hydroxyl Groups (-OH) 3
Aromatic Amine (-NH₂) 2
Total 6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the confirmation of its precise structure, including connectivity and stereochemistry.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for the complete structural assignment of this compound.

¹H-NMR : Provides information on the number and chemical environment of protons. Specific signals can be attributed to the protons on the glucuronide ring, the methyl groups on the pyrimidine (B1678525) ring, and the anomeric proton (the H-1 of the glucuronide), which is crucial for confirming the N-linkage.

¹³C-NMR : Reveals the number and type of carbon atoms in the molecule, including signals for the carbonyl carbon of the carboxylic acid, aromatic carbons, and aliphatic carbons of the sugar and methyl groups.

COSY (Correlation Spectroscopy) : A 2D experiment that shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu This is used to map out the proton-proton network within the glucuronide ring and confirm the connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com It is essential for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is vital for establishing the connectivity between the different structural fragments of the molecule. For instance, a key correlation would be observed between the anomeric proton of the glucuronide and the sulfonamide nitrogen or adjacent carbons, confirming the site of glucuronidation.

Table 4: Key Expected 2D-NMR Correlations for Structural Confirmation

Experiment Key Correlation Structural Information Confirmed
COSY Between adjacent protons on the glucuronide ring (H-1 to H-2, H-2 to H-3, etc.) Connectivity within the sugar moiety
HSQC Between anomeric proton (H-1') and anomeric carbon (C-1') Direct H-C bond assignment
HMBC Between anomeric proton (H-1') and pyrimidine ring carbons Confirms the N1-glucuronide linkage
HMBC Between pyrimidine methyl protons and pyrimidine ring carbons Confirms the position of methyl groups

The "-d4" designation in the compound's name indicates that four hydrogen atoms have been replaced by deuterium. In this compound, these labels are located on the p-aminophenyl ring. The presence and location of these deuterium atoms are confirmed by NMR spectroscopy.

¹H-NMR : The most direct evidence is the absence of signals in the aromatic region that would typically correspond to the protons on the phenyl ring. The integration of the remaining signals would be consistent with the non-deuterated parts of the molecule.

¹³C-NMR : Carbons directly bonded to deuterium (C-D) exhibit distinct effects. The signal for a deuterated carbon appears as a triplet (due to coupling with deuterium, which has a spin of I=1) and is shifted slightly upfield compared to its protonated counterpart. This isotopic shift provides definitive proof of the deuteration sites.

This combined spectroscopic approach ensures a comprehensive and unambiguous characterization of the this compound molecule.

Chromatographic Separation Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) is a fundamental technique for the analysis of drug metabolites, offering significant advantages in speed, resolution, and sensitivity for profiling compounds like this compound. The use of columns with sub-2 µm particles allows for rapid and highly efficient separations, which is critical for resolving complex biological matrices where metabolites often exist at low concentrations alongside numerous endogenous compounds. frontiersin.orgchromatographyonline.com

In the context of sulfamidine metabolite profiling, UHPLC is employed to separate the parent drug from its various metabolic products, including glucuronide conjugates. The development of a robust UHPLC method involves the careful optimization of several parameters to achieve baseline separation of these structurally similar compounds. Key variables include mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) with acidified water), column chemistry (such as C18), and column temperature. These methods are crucial for accurately quantifying metabolites in various samples. nih.govnih.gov The resulting sharp, well-defined peaks are essential for both accurate quantification and subsequent structural identification by mass spectrometry.

Table 1: Representative UHPLC Parameters for Sulfonamide Metabolite Analysis

Parameter Typical Condition Purpose
Column C18, sub-2 µm particle size (e.g., 1.8 µm) Provides high-resolution separation of polar and non-polar analytes. nih.gov
Mobile Phase A Water with 0.1% Formic Acid Acidifies the mobile phase to improve peak shape and ionization for MS detection. nih.gov
Mobile Phase B Acetonitrile or Methanol Organic solvent used to elute compounds from the reversed-phase column. nih.gov
Gradient Elution Increasing percentage of Mobile Phase B over time Enables the separation of a wide range of metabolites with varying polarities within a single run. nih.gov
Flow Rate 0.3 - 0.5 mL/min Optimized for small particle columns to maintain high efficiency and optimal pressure. nih.gov
Column Temperature 30 - 40 °C Ensures reproducible retention times and can improve peak symmetry. nih.gov

| Injection Volume | 1 - 5 µL | Small volumes prevent column overloading and peak distortion. nih.gov |

For definitive structural confirmation and sensitive detection, liquid chromatography is often coupled with spectroscopic techniques. These "hyphenated" systems provide a wealth of information that is unattainable with either technique alone.

LC-MS (Liquid Chromatography-Mass Spectrometry) is the cornerstone of modern metabolite analysis due to its exceptional sensitivity and selectivity. scispace.com When analyzing this compound, UHPLC separates the metabolite from the sample matrix, after which it is ionized and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, while tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces. nih.gov The deuterium label (d4) in this compound creates a distinct mass shift, allowing it to be easily distinguished from its unlabeled counterpart and endogenous matrix components. texilajournal.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) , while less sensitive than LC-MS, offers unparalleled power for de novo structure elucidation without the need for extensive purification. nih.goviosrphr.org After chromatographic separation, the analyte flows through a specialized NMR probe where its spectrum is acquired. This technique can unambiguously determine the precise location of the glucuronide conjugation on the sulfamidine molecule and confirm the position of the deuterium labels, providing definitive structural proof. hyphadiscovery.com Integrated platforms that combine UHPLC-MS and NMR allow for comprehensive metabolite identification. frontiersin.org

Utility as a Reference Standard and Internal Standard in Quantitative Analysis

This compound is an invaluable tool in quantitative bioanalysis, where it serves two primary functions: as a reference standard and as an internal standard.

As a reference standard , a well-characterized and pure sample of this compound is used to confirm the identity of the metabolite found in a biological sample. This is achieved by comparing the chromatographic retention time and mass spectrum of the analyte with that of the certified standard under identical analytical conditions.

Its most critical role, however, is as an internal standard (IS) in quantitative LC-MS assays. Stable isotope-labeled (SIL) compounds like this compound are considered the "gold standard" for internal standards. scispace.com An IS is a compound added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The SIL IS is chemically identical to the analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization. texilajournal.comclearsynth.com Any sample loss or variation in instrument response will affect both the analyte and the IS equally. wisdomlib.org Quantification is based on the ratio of the analyte's MS signal to the IS's signal. This ratiometric approach corrects for matrix effects and other sources of experimental variability, dramatically improving the accuracy, precision, and robustness of the analytical method. clearsynth.comwisdomlib.org The mass difference imparted by the four deuterium atoms allows the mass spectrometer to detect and differentiate the analyte and the internal standard simultaneously. texilajournal.com

Table 2: Functions of this compound in Analytical Chemistry

Role Application Rationale and Benefit
Reference Standard Qualitative identification of Sulfamidine N1-Glucuronide. Provides an authentic chemical entity for direct comparison of analytical properties (e.g., retention time, mass spectra) to confirm the identity of an unknown peak in a sample.

| Internal Standard | Accurate quantification of Sulfamidine N1-Glucuronide in complex matrices. | As a stable isotope-labeled analogue, it co-elutes with the analyte and experiences identical matrix effects and procedural losses, allowing for highly accurate and precise ratiometric measurement. texilajournal.comclearsynth.comwisdomlib.org |

Enzymatic Biotransformation and Mechanistic Investigations

Identification of Involved Glucuronosyltransferase Isoforms (UGTs)

The identification of specific UGT isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance. nih.gov

The human UGT superfamily is primarily divided into the UGT1 and UGT2 families, which are responsible for the metabolism of the vast majority of drugs and other xenobiotics. nih.govnih.gov These enzymes are membrane-bound proteins located predominantly in the endoplasmic reticulum of cells in the liver and other tissues like the intestine and kidneys. wikipedia.orgyoutube.com While direct studies pinpointing the exact UGT isoforms that catalyze sulfamidine N1-glucuronidation are not detailed in available literature, the general functions of these subfamilies provide a framework for understanding this process.

The UGT1A and UGT2B subfamilies exhibit broad and often overlapping substrate specificities. nih.gov N-glucuronidation of aromatic amines and related compounds is a reaction known to be catalyzed by several isoforms within these families, particularly UGT1A4 for many nitrogen-containing compounds. wikipedia.orghyphadiscovery.com Research on other sulfonamides with similar structures, such as sulfamethomidine and sulfadimethoxine (B1681780), confirms that N1-glucuronidation is a major metabolic pathway in humans, suggesting a well-established enzymatic process exists for this class of drugs. nih.govnih.gov A proposed hypothesis for sulfonamides containing a pyrimidine (B1678525) group, like sulfamidine, is that specific substitutions on this ring are a prerequisite for N1-glucuronidation to occur. tandfonline.com

Table 1: Major Human UGT Isoforms and Their Primary Tissue Distribution This table outlines the general distribution of key UGT enzymes involved in drug metabolism.

UGT Isoform Primary Tissue(s) Typical Substrates
UGT1A1 Liver, Intestine Bilirubin, Estrogens, SN-38
UGT1A3 Liver, Intestine Flavonoids, Opioids
UGT1A4 Liver, Extrahepatic Tissues Aromatic Amines, Antipsychotics
UGT1A6 Liver, Kidney Salicylic Acid, Small Phenols
UGT1A9 Liver, Kidney Propofol, Mycophenolic Acid
UGT2B7 Liver, Kidney, Brain Morphine, NSAIDs, Zidovudine

| UGT2B15 | Liver, Prostate | Oxazepam, Steroids |

Source: General knowledge from multiple sources on UGT distribution and function. youtube.comwashington.edu

To determine which specific enzymes metabolize a drug, researchers employ various in vitro systems. nih.gov These include:

Human Liver Microsomes (HLMs) and S9 Fractions: These are subcellular fractions prepared from liver tissue that contain a mixture of drug-metabolizing enzymes, including UGTs and cytochrome P450s. nih.govresearchgate.net They are a standard tool for assessing a compound's metabolic stability and identifying its metabolites. researchgate.netunl.edu

Recombinant UGTs: These are individual UGT isoforms expressed in cell lines, allowing for the precise determination of which enzyme(s) can metabolize a specific substrate. This "reaction phenotyping" is the gold standard for identifying an enzyme's contribution to a metabolic pathway. nih.gov

While studies have utilized in vitro hepatocyte cultures from various species to investigate sulfamidine metabolism, they have primarily focused on other pathways like hydroxylation and N4-acetylation rather than glucuronidation. nih.govfao.org Detailed studies using a panel of recombinant human UGTs to screen for sulfamidine N1-glucuronidation activity, which would definitively identify the responsible isoforms, are not prominently available in the scientific literature.

Kinetic Characterization of Glucuronidation (In Vitro)

Enzyme kinetics are studied in vitro to quantify the rate and efficiency of a metabolic reaction. This data is essential for predicting a drug's in vivo clearance and its potential for metabolic drug-drug interactions. researchgate.net

The kinetics of enzyme-catalyzed reactions like glucuronidation are often described by the Michaelis-Menten model. researchgate.netmdpi.com This model is defined by two key parameters:

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity. nih.govnih.gov

Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.govnih.gov

These parameters are determined by incubating the enzyme source (e.g., liver microsomes or a recombinant UGT) with varying concentrations of the substrate and measuring the rate of product formation. mdpi.comnih.gov Despite the established methodology, specific Kₘ and Vₘₐₓ values for the N1-glucuronidation of sulfamidine by human UGT isoforms or microsomal preparations are not available in published literature.

Table 2: Definition of Key Kinetic Parameters

Parameter Definition Significance in Drug Metabolism
Kₘ Michaelis Constant Indicates the affinity of an enzyme for its substrate. A low Kₘ suggests the enzyme can efficiently metabolize the drug even at low concentrations.
Vₘₐₓ Maximum Velocity Represents the maximum metabolic capacity of the enzyme for a specific reaction.

| Clᵢₙₜ | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Represents the inherent ability of an enzyme to metabolize a drug, independent of physiological factors. It is a key parameter for predicting in vivo clearance. |

Understanding a UGT enzyme's substrate specificity helps clarify why it metabolizes certain drugs and not others. nih.gov Furthermore, UGT activity can be altered by other co-administered compounds, leading to drug-drug interactions. drugbank.com

Enzyme Inhibition: A drug's clearance can be dangerously reduced if a co-administered drug inhibits the primary UGT enzyme responsible for its metabolism. In vitro inhibition assays are used to screen for this potential. semanticscholar.org

Enzyme Induction: Some compounds can increase the expression of UGT enzymes, leading to faster metabolism and potentially reducing the efficacy of a substrate drug.

Specific in vitro studies detailing which other drugs might compete with sulfamidine for glucuronidation or which compounds might induce or inhibit the specific UGTs involved in its N1-glucuronidation pathway have not been identified.

Position of Glucuronidation (e.g., N1-position) and Stereoselectivity

The chemical structure of the resulting metabolite is defined by the position at which glucuronic acid is attached. The name "Sulfamidine N1-Glucuronide-d4" itself specifies that the conjugation occurs at the N1 nitrogen atom of the sulfanilamide (B372717) functional group. This is consistent with metabolic pathways observed for structurally similar sulfonamides. For instance, studies on sulfadimethoxine and sulfamethomidine have definitively identified the N1-glucuronide as a major metabolite in humans. nih.govnih.gov This indicates a common regioselectivity for UGT enzymes toward the N1 position of the sulfonamide moiety, as opposed to the N4-amino group, which is typically a site for acetylation. nih.gov

Stereoselectivity refers to the preferential formation or metabolism of one stereoisomer over another. The sulfamidine molecule is achiral and does not possess any stereocenters. Therefore, the concept of stereoselectivity is not applicable to its glucuronidation.

Influence of Deuterium (B1214612) Labeling on In Vitro Metabolic Stability and Metabolic Switching

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a well-established approach in medicinal chemistry to enhance their metabolic stability. This strategy is predicated on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed down when a C-D bond is present at that position. While specific experimental data on the in vitro metabolic stability and metabolic switching of this compound is not extensively available in the public domain, established principles of drug metabolism allow for a theoretical exploration of the likely influences of deuterium labeling.

The metabolic fate of a drug can be significantly altered by deuterium substitution, potentially leading to a more favorable pharmacokinetic profile. nih.gov This can manifest as a reduced rate of metabolism, leading to a longer half-life, or a shift in metabolic pathways, known as metabolic switching. osti.goviaea.org Such alterations are particularly relevant for compounds that undergo metabolism at multiple sites.

Detailed Research Findings

Research into the metabolism of the parent compound, sulfamidine (also known as sulfadimidine), reveals several potential sites for enzymatic attack, primarily hydroxylation of the pyrimidine ring and N-acetylation of the aniline (B41778) nitrogen. nih.gov While N1-glucuronidation is a major conjugation pathway, the stability of the glucuronide itself and the potential for further metabolism of the aglycone (sulfamidine) portion after potential deglucuronidation are pertinent considerations.

Deuterium labeling on the glucuronide moiety, as in this compound, is not expected to directly influence the primary metabolic pathways of the parent sulfamidine, such as hydroxylation or N-acetylation, as these sites are distant from the point of deuteration. However, if the glucuronide conjugate itself were a substrate for further enzymatic transformation or if there were a reversible deglucuronidation process, the presence of deuterium could theoretically influence these pathways.

In the broader context of deuterated compounds, studies have demonstrated significant improvements in metabolic stability. For instance, deuteration at metabolically labile positions can substantially decrease the rate of oxidative metabolism by cytochrome P450 enzymes. nih.gov This reduction in metabolism can lead to higher parent drug exposure and a more predictable pharmacokinetic profile.

Metabolic switching is another important consequence of deuterium labeling. osti.gov If a primary metabolic pathway is slowed due to the kinetic isotope effect, enzymes may preferentially catalyze reactions at alternative, non-deuterated sites. nih.gov For a compound like sulfamidine, if a metabolically vulnerable position on the pyrimidine ring were deuterated, one might observe an increase in the formation of other metabolites, such as the N4-acetylated product.

The following tables present hypothetical in vitro metabolic stability data to illustrate the potential effects of deuterium labeling on a compound like Sulfamidine, based on the principles of the kinetic isotope effect.

Table 1: Hypothetical In Vitro Metabolic Stability of Sulfamidine and a Deuterated Analog in Human Liver Microsomes
{ "type": "table", "header": [ {"value": "Compound"}, {"value": "Half-life (t½, min)"}, {"value": "Intrinsic Clearance (CLint, µL/min/mg protein)"} ], "rows": [ [ {"value": "Sulfamidine"}, {"value": "45"}, {"value": "15.4"} ], [ {"value": "Sulfamidine-d4 (hypothetical)"}, {"value": "90"}, {"value": "7.7"} ] ] }
Table 2: Hypothetical Metabolite Profile of Sulfamidine and a Deuterated Analog following In Vitro Incubation
{ "type": "table", "header": [ {"value": "Compound"}, {"value": "Metabolite A (e.g., Hydroxylation) (% of total metabolites)"}, {"value": "Metabolite B (e.g., N-acetylation) (% of total metabolites)"} ], "rows": [ [ {"value": "Sulfamidine"}, {"value": "60"}, {"value": "40"} ], [ {"value": "Sulfamidine-d4 (deuterated at site of hydroxylation)"}, {"value": "25"}, {"value": "75"} ] ] }

It is crucial to underscore that these tables are illustrative and based on the generally observed effects of deuteration on drug metabolism. researchgate.net Specific experimental studies on this compound would be necessary to confirm these expected outcomes. The precise location of the deuterium atoms within the molecule is a critical determinant of the magnitude of the kinetic isotope effect and the potential for metabolic switching. scispace.com

Pharmacokinetic and Dispositional Profiling in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The ADME profile of a drug describes its journey through the body. For Sulfamidine N1-Glucuronide-d4, its profile is intrinsically linked to that of its parent compound, sulfamidine. In preclinical animal models, sulfamidine is known to be absorbed, distributed to various tissues, extensively metabolized, and then excreted. The primary metabolic pathways for sulfamidine in animals include N4-acetylation and hydroxylation of the pyrimidine (B1678525) ring. nih.gov The formation of a glucuronide conjugate at the N1 position is also a recognized metabolic route for sulfonamides, particularly in species like monkeys.

The introduction of deuterium (B1214612) atoms in the this compound molecule is intended to modify its metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life and increased exposure of the compound in the body. researchgate.netnih.gov

Preclinical Pharmacokinetic Parameters (e.g., AUC, half-life, clearance) in Animal Species

Interactive Table: Representative Pharmacokinetic Parameters of Sulfadimidine in Rabbits

ParameterValueUnit
Elimination Half-Life (t½)1.6 ± 1.3hours
Total Body Clearance (Cl)0.57 ± 0.24L/kg/h
Volume of Distribution (Vd)0.7 ± 0.3L/kg

Note: Data represents the mean ± standard deviation for the parent compound, sulfadimidine, in healthy New Zealand white rabbits.

The deuteration in this compound would be expected to alter these parameters. A decrease in metabolic clearance due to the kinetic isotope effect could lead to a longer half-life and a larger Area Under the Curve (AUC), signifying greater systemic exposure.

Tissue Distribution Studies (e.g., liver, kidney, other organs)

Tissue distribution studies are crucial for understanding where a compound travels in the body and where it might accumulate. For sulfonamides in general, distribution occurs to various tissues and body fluids. The liver and kidneys are typically major sites of distribution due to their roles in metabolism and excretion, respectively.

Specific tissue distribution studies for this compound have not been published. However, studies with radiolabeled sulfonamides in animal models have shown distribution to a wide range of tissues. The physicochemical properties of the glucuronide metabolite, such as increased polarity, would likely influence its tissue penetration, potentially limiting its distribution into lipophilic tissues compared to the parent drug.

Excretion Pathways and Metabolite Profiling in Biological Matrices (e.g., urine, bile, plasma, feces)

The excretion of sulfamidine and its metabolites occurs primarily through the kidneys via urine, with a smaller portion eliminated through the feces. In rabbits, a significant portion of an administered dose of sulfadimidine is metabolized to N4-acetylsulfadimidine, with both the parent drug and this metabolite being excreted in the urine.

Metabolite profiling in biological matrices like plasma, urine, and bile is essential for a complete understanding of a drug's disposition. For sulfamidine, the major metabolites identified in preclinical species are the N4-acetyl and various hydroxylated derivatives. While N1-glucuronidation is a known pathway for some sulfonamides, the extent of its formation for sulfamidine can vary between species. The deuterated metabolite, this compound, would be expected to be found in these same matrices.

Quantitative Analysis of this compound in Preclinical Biological Samples

The quantitative analysis of drug metabolites in biological samples is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common bioanalytical techniques used for the determination of sulfonamides and their metabolites. researchgate.netnih.gov

While specific methods for the quantitative analysis of this compound are not detailed in the literature, the development of such an assay would likely involve protein precipitation or solid-phase extraction to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. In such assays, a stable isotope-labeled internal standard is often used to ensure accuracy and precision, and it is plausible that a related deuterated compound could serve this purpose. nih.gov

Comparison of Pharmacokinetic Profiles Between Deuterated and Non-Deuterated Analogs in Preclinical Models

A direct comparison of the pharmacokinetic profiles of this compound and its non-deuterated counterpart in preclinical models would be necessary to fully elucidate the effects of deuteration. Although specific comparative studies on this pair of molecules are not publicly available, the general principles of deuterium substitution in drug molecules are well-established. researchgate.netnih.gov

The primary anticipated difference would be a slower rate of metabolism for the deuterated analog at positions where C-H bond cleavage is a rate-determining step. If the glucuronide metabolite itself undergoes further metabolism, deuteration could slow this process, leading to:

Increased Half-Life (t½): A slower elimination rate would result in the compound remaining in the body for a longer period.

Altered Metabolite Ratios: The pattern of downstream metabolites could be shifted.

It is important to note that the magnitude of the kinetic isotope effect can vary depending on the specific metabolic pathway and the position of deuteration. Therefore, without direct experimental data, the precise impact on the pharmacokinetics of this compound remains theoretical.

Applications of Deuterium Labeling in Drug Metabolism Research

Mechanistic Elucida tion of Glucuronidation Pathways

Glucuronidation is a critical Phase II metabolic process where a glucuronic acid moiety is attached to a substrate, rendering it more water-soluble and facilitating its excretion. researchgate.netwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netwikipedia.org Deuterium (B1214612) labeling is a key technique for dissecting the intricacies of these pathways.

Table 1: Hypothetical Kinetic Data for Probing Rate-Limiting Steps

CompoundMetabolic PathwayRate of Metabolite Formation (pmol/min/mg protein)Interpretation
SulfamidineHydroxylation150 ± 12Baseline metabolic rate
SulfamidineN1-Glucuronidation85 ± 9Baseline glucuronidation rate
Sulfamidine-d4Hydroxylation45 ± 6Significant decrease suggests C-H bond cleavage is part of the rate-limiting step for this pathway.
Sulfamidine-d4N1-Glucuronidation82 ± 10No significant change, indicating deuteration at this position does not affect the rate of glucuronidation.

Metabolic shunting, or metabolic switching, occurs when the inhibition or saturation of one metabolic pathway causes a drug's metabolism to be diverted through an alternative route. nih.gov Deuterium labeling is an effective way to induce and study this phenomenon. nih.gov

For instance, if a sulfonamide drug undergoes both N-oxidation and N1-glucuronidation, deuterating the aromatic ring could slow the rate of oxidation. This slowdown may "shunt" a greater proportion of the drug towards the glucuronidation pathway. By quantifying the relative amounts of the different metabolites—such as hydroxylated products versus the N1-glucuronide—from both the deuterated and non-deuterated parent drug, researchers can map out these metabolic preferences and shifts. This provides valuable insight into potential drug-drug interactions, where one drug might inhibit a specific metabolic enzyme, forcing another co-administered drug down an alternative, potentially less favorable, pathway.

Table 2: Illustrative Data on Metabolic Shunting

Compound Administered% of Dose Recovered as Hydroxylated Metabolite% of Dose Recovered as N1-Glucuronide MetaboliteConclusion
Sulfamidine60%30%Hydroxylation is the predominant pathway.
Sulfamidine-d425%65%Slowing hydroxylation via deuteration shunts the metabolism towards the N1-glucuronidation pathway.

Development of Quantitative Bioanalytical Methods

The accuracy and precision of bioanalytical methods are paramount in drug development. Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. scispace.comkcasbio.comresearchgate.net

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is added to samples to correct for variability during sample processing and analysis. scispace.comresearchgate.net Sulfamidine N1-Glucuronide-d4 is an ideal IS for the quantification of its non-labeled, endogenous counterpart, Sulfamidine N1-Glucuronide.

The key advantages of using a deuterated metabolite as an IS include:

Similar Physicochemical Properties: It behaves nearly identically to the analyte during sample extraction, cleanup, and chromatography, ensuring that any loss of analyte is mirrored by a proportional loss of the IS. researchgate.net

Co-elution: It typically co-elutes with the analyte from the LC column, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer source. kcasbio.com

Mass Distinguishability: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass (a difference of 4 Da in this case), allowing for simultaneous and accurate quantification.

This approach is widely recommended by regulatory agencies for its ability to produce highly reliable and robust bioanalytical data. kcasbio.comnih.gov

A bioanalytical method must be rigorously validated to ensure its reliability for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, or tissue homogenates. The use of a deuterated internal standard like this compound is integral to this validation process. nih.gov Key validation parameters assessed include:

Accuracy: How close the measured concentration is to the true concentration.

Precision: The degree of scatter among repeated measurements.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity: The concentration range over which the assay is accurate and precise.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte. kcasbio.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The stable isotope-labeled IS compensates for variability in most of these parameters, leading to a more robust and reliable assay. researchgate.net

Table 3: Typical Bioanalytical Method Validation Parameters using a Deuterated Internal Standard

ParameterAcceptance Criteria (Typical)Role of Deuterated IS
Precision (CV%) ≤15% (≤20% at LLOQ)Corrects for random variations in sample preparation and instrument response.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Corrects for systematic errors in sample processing and detection.
Recovery Consistent and reproducibleEnsures that variations in extraction efficiency between samples are normalized.
Matrix Effect Factor should be close to 1Co-elution allows the IS to track and correct for ion suppression or enhancement affecting the analyte.
Linearity (r²) ≥0.99Ensures a reliable relationship between the analyte/IS peak area ratio and concentration.

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Tracing Metabolic Fate in Complex Biological Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to assessing its safety and efficacy. Administering a deuterated parent drug allows researchers to trace its metabolic journey through a living organism. nih.gov By collecting biological samples (e.g., blood, urine, feces) over time and analyzing them with LC-MS/MS, scientists can identify and quantify the parent drug and all of its deuterated metabolites, including this compound. researchgate.net

This technique, sometimes referred to as Deuterium Metabolic Imaging (DMI) at a more advanced level, provides a detailed, quantitative picture of metabolic pathways. nih.gov It helps determine the extent of metabolism, the proportion of different metabolites formed, and the rates of their formation and elimination. This information is crucial for building pharmacokinetic models, understanding potential toxicities related to specific metabolites, and predicting how the drug will behave in different patient populations. The low natural abundance of deuterium ensures that the detected labeled compounds originate exclusively from the administered drug, providing a clear and unambiguous metabolic profile. nih.gov

Comparative Metabolic Studies

Influence of Physiological and Pathophysiological Conditions on Glucuronidation (Preclinical Models)

While specific research on the effects of physiological or pathophysiological conditions on sulfamidine glucuronidation is limited, general principles derived from preclinical models indicate that such conditions can significantly alter drug metabolism. The liver is the primary site of glucuronidation, and its health is critical for this process. frontiersin.org

In preclinical models of liver disease, such as cirrhosis, the activity of drug-metabolizing enzymes is often reduced. nih.gov Although glucuronidation is sometimes considered to be less affected than other pathways in mild to moderate cirrhosis, it can be substantially impaired in advanced liver disease. nih.govresearchgate.net This impairment is generally due to a loss of functional liver tissue and can contribute to a decreased clearance of drugs that rely on this pathway. nih.gov

Furthermore, inflammatory conditions can also regulate UGT expression. Studies using a mouse model of experimental colitis, a form of inflammatory bowel disease, have shown a general downregulation of hepatic UGT enzymes. frontiersin.org This suppression of UGT expression led to a corresponding decrease in glucuronidation activity. frontiersin.org Therefore, in a scenario where a drug undergoes significant glucuronidation, conditions of severe inflammation or liver disease would be expected to decrease its metabolic clearance, potentially leading to altered systemic exposure.

Future Research Trajectories and Methodological Advancements

The study of drug metabolites is a critical component of pharmaceutical research, providing insights into a drug's efficacy, safety, and metabolic fate. Sulfamidine N1-Glucuronide-d4, as a deuterated metabolite of the sulfonamide antibiotic sulfamidine (also known as sulfamethazine), represents a key tool in advancing this area of research. Future investigations and methodological developments centered around this compound are poised to refine our understanding of drug metabolism and enhance preclinical drug development processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Sulfamidine N1-Glucuronide-d4 for research purposes?

  • Methodological Answer : Synthesis requires isotopic labeling (deuterium at specific positions) followed by glucuronidation via enzymatic or chemical methods. Characterization involves:

  • NMR spectroscopy to confirm deuterium incorporation and structural integrity .
  • LC-MS/MS for quantifying isotopic purity and verifying glucuronide conjugation .
  • Chromatographic separation (e.g., HPLC) to isolate the compound from byproducts, ensuring >95% purity for experimental use .
    • Key Consideration : Document reaction conditions (temperature, pH, enzyme sources) to ensure reproducibility .

Q. How can researchers validate the stability of this compound in biological matrices?

  • Methodological Answer :

  • Matrix-Specific Stability Tests : Incubate the compound in plasma, urine, and liver microsomes at 37°C. Sample at intervals (0, 1, 6, 24 hrs) and analyze via LC-MS .
  • Degradation Thresholds : Define instability as >20% degradation within 24 hrs. Adjust storage conditions (e.g., -80°C, protease inhibitors) if thresholds are exceeded .
    • Data Interpretation : Compare degradation rates across matrices to identify optimal handling protocols .

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS with Isotopic Internal Standards : Use deuterated analogs (e.g., d4) to correct for matrix effects and ionization variability .
  • Calibration Curves : Prepare in triplicate across expected concentration ranges (e.g., 1–1000 ng/mL), ensuring linearity (R² > 0.99) .
  • Cross-Validation : Compare results with orthogonal methods (e.g., ELISA) to confirm accuracy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s metabolic stability across species?

  • Methodological Answer :

  • Comparative In Vitro Models : Use liver microsomes from humans, rats, and dogs to assess interspecies variability in glucuronidation rates .
  • Enzyme Kinetic Analysis : Calculate Km and Vmax for UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to identify species-specific metabolic pathways .
  • Statistical Reconciliation : Apply ANOVA to determine if observed differences are significant (p < 0.05) or due to experimental noise .

Q. What strategies can mitigate batch-to-batch variability in synthesizing this compound for longitudinal studies?

  • Methodological Answer :

  • Quality Control (QC) Protocols :
  • Pre-Synthesis : Standardize enzyme activity (e.g., UGT isoforms) using fluorometric assays .
  • Post-Synthesis : Implement NMR-based batch fingerprinting to detect structural deviations .
  • Data Normalization : Use batch-specific QC samples to adjust for variability in downstream analyses .

Q. How can researchers investigate the role of this compound in drug-drug interactions (DDIs) involving UGT inhibition?

  • Methodological Answer :

  • In Vitro Inhibition Assays : Co-incubate the compound with known UGT inhibitors (e.g., probenecid) in human hepatocytes. Measure glucuronide formation via LC-MS .
  • Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict in vivo DDIs from in vitro inhibition constants (Ki) .
  • Contradiction Analysis : If in vitro-in vivo correlations fail, evaluate tissue-specific UGT expression or enterohepatic recirculation .

Q. What experimental frameworks are suitable for tracking this compound’s tissue distribution in vivo?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs and use autoradiography to map tissue localization .
  • Mass Spectrometry Imaging (MSI) : Apply MALDI-MSI to detect spatial distribution in organs (e.g., liver, kidneys) with 50-μm resolution .
  • Data Integration : Correlate distribution patterns with plasma pharmacokinetics to identify accumulation risks .

Future Research Directions

Q. How can unresolved questions about this compound’s enterohepatic recirculation be addressed experimentally?

  • Proposed Methodology :

  • Bile Cannulation Studies : Collect bile from rodent models post-administration and quantify glucuronide levels .
  • Gut Microbiome Modulation : Use antibiotics to assess bacterial β-glucuronidase’s role in hydrolysis and recirculation .
  • Multi-Omics Integration : Combine metabolomics with metagenomics to identify host-microbiome interactions affecting disposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.